molecular formula C9H11Cl2N3O2 B13493559 2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride

2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride

Katalognummer: B13493559
Molekulargewicht: 264.11 g/mol
InChI-Schlüssel: LLGUOHKBVHEBGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride is a compound belonging to the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization. One common method is the condensation of 2-aminopyridine with glyoxal or its derivatives under acidic conditions to form the imidazo[1,2-a]pyridine scaffold. Subsequent introduction of the aminomethyl group can be achieved through reductive amination using formaldehyde and a suitable reducing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure dihydrochloride form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.

    Imidazo[1,2-a]pyridine-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness

2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride is unique due to the presence of both an aminomethyl group and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C9H11Cl2N3O2

Molekulargewicht

264.11 g/mol

IUPAC-Name

2-(aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H9N3O2.2ClH/c10-4-7-5-12-2-1-6(9(13)14)3-8(12)11-7;;/h1-3,5H,4,10H2,(H,13,14);2*1H

InChI-Schlüssel

LLGUOHKBVHEBGF-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=C(N=C2C=C1C(=O)O)CN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.